

An In-Depth Technical Guide on 2-(1-Azepanylcarbonyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1-Azepanylcarbonyl)aniline**

Cat. No.: **B136440**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **2-(1-Azepanylcarbonyl)aniline**, also identified as (2-Aminophenyl)(azepan-1-yl)methanone. Due to the limited availability of published experimental data for this specific compound, this document consolidates available database information and presents a putative synthesis pathway based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and potential avenues for future investigation.

Chemical Identity and Physical Properties

2-(1-Azepanylcarbonyl)aniline is a small molecule featuring a central aniline core connected to an azepane ring via a carbonyl bridge. Its chemical identity is firmly established through its CAS registry number and various chemical identifiers. While experimentally determined physical properties are not readily available in the public domain, predicted values from computational models offer initial estimations.

Table 1: Chemical Identifiers for **2-(1-Azepanylcarbonyl)aniline**

Identifier	Value	Source
IUPAC Name	(2-aminophenyl)(azepan-1-yl)methanone	-
Synonyms	2-(1-Azepanylcarbonyl)aniline, N-(o-aminobenzoyl)azepane	-
CAS Number	159180-54-8	[1]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[1]
Molecular Weight	218.30 g/mol	[1]
Canonical SMILES	C1CCN(CC1)C(=O)C2=CC=C C=C2N	[1]
InChI	InChI=1S/C13H18N2O/c14- 12-8-4-3-7-11(12)13(16)15-9- 5-1-2-6-10-15/h3-4,7-8H,1-2,5- 6,9-10,14H2	-
InChIKey	IYVSAXXHASZZBO- UHFFFAOYSA-N	-

Table 2: Predicted Physicochemical Properties of **2-(1-Azepanylcarbonyl)aniline**

Property	Predicted Value	Source
Boiling Point	401.6 ± 28.0 °C	-
Density	1.122 ± 0.06 g/cm ³	-
pKa	2.32 ± 0.10	-

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.

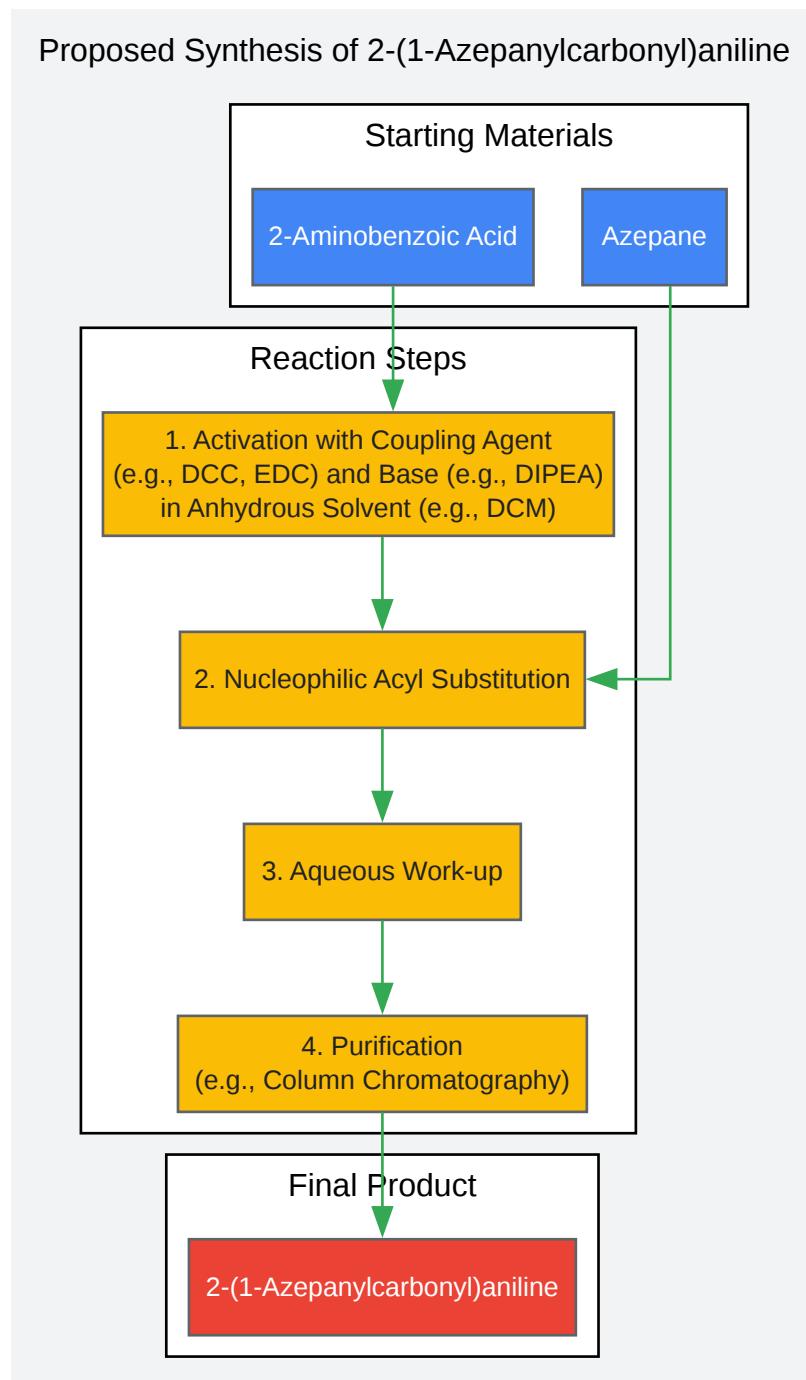
Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-(1-Azepanylcarbonyl)aniline** is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard amide bond formation reactions. The most common method for synthesizing such a compound would involve the coupling of 2-aminobenzoic acid (or a reactive derivative) with azepane.

General Methodology: Amide Coupling

The formation of the amide bond between an aniline derivative and a cyclic amine can be achieved through several established methods. A common and effective approach involves the activation of the carboxylic acid group of 2-aminobenzoic acid followed by nucleophilic attack by the secondary amine of azepane.

Key Reagents:


- 2-Aminobenzoic acid
- Azepane
- A suitable coupling agent (e.g., DCC, EDC, HATU)
- A non-nucleophilic base (e.g., DIPEA, triethylamine)
- Anhydrous aprotic solvent (e.g., DCM, DMF)

General Procedure:

- Activation of Carboxylic Acid: 2-Aminobenzoic acid is dissolved in an anhydrous aprotic solvent. The coupling agent and a non-nucleophilic base are added, and the mixture is stirred at room temperature for a specified time to form the activated ester.
- Amine Addition: Azepane is added to the reaction mixture.
- Reaction: The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is typically washed with an acidic solution, a basic solution, and brine. The organic layer is then dried over an anhydrous salt (e.g.,

Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired **2-(1-Azepanylcarbonyl)aniline**.

Below is a logical diagram illustrating this proposed synthetic workflow.

[Click to download full resolution via product page](#)

A logical workflow for the proposed synthesis of **2-(1-Azepanylcarbonyl)aniline**.

Spectral and Analytical Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for **2-(1-Azepanylcarbonyl)aniline** were found during the literature search. For research purposes, it is imperative to obtain and analyze this data for structural confirmation and purity assessment upon synthesis.

Biological Activity and Drug Development Potential

Currently, there is no published information on the biological activity, pharmacological properties, or potential therapeutic applications of **2-(1-Azepanylcarbonyl)aniline**. While the broader class of azepane-containing compounds has shown a wide range of pharmacological activities, the specific contribution of the **2-(1-Azepanylcarbonyl)aniline** scaffold remains unexplored.^[2]

Aniline and its derivatives are common motifs in drug discovery; however, they can also be associated with metabolic instability and potential toxicity.^[3] Any future investigation into the biological effects of this compound should include thorough in vitro and in vivo toxicological assessments.

Given the lack of data, no signaling pathways involving this compound can be described at this time.

Conclusion and Future Directions

This technical guide consolidates the currently available information on **2-(1-Azepanylcarbonyl)aniline**. The data is primarily limited to its chemical identity and computationally predicted properties. There is a clear need for experimental validation of its physicochemical properties, the development and publication of a detailed synthetic protocol, and comprehensive characterization using modern analytical techniques. Furthermore, the biological activity of this compound is entirely unknown, representing a significant opportunity for investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on its synthesis, characterization, and screening for a wide range of biological targets to elucidate its potential as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 159180-54-8|(2-Aminophenyl)(azepan-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide on 2-(1-Azepanylcarbonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136440#2-1-azepanylcarbonyl-aniline-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com